molecular formula C15H13N3O3S2 B12164580 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12164580
M. Wt: 347.4 g/mol
InChI Key: XZHKKZBYOJMNHN-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiosemicarbazide derivative with an appropriate α-haloketone to form the thiazolidinone ring.

    Benzylation: The thiazolidinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the benzylated thiazolidinone with 2-aminothiazole and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: The benzyl group and the thiazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways could lead to the development of new therapeutic agents for treating inflammatory diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
  • N-(1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
  • 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide stands out due to its dual thiazolidinone and thiazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H13N3O3S2/c19-12(17-14-16-6-7-22-14)8-11-13(20)18(15(21)23-11)9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17,19)

InChI Key

XZHKKZBYOJMNHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3

Origin of Product

United States

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